Anthraquinone

Pulse radiolysis Redox chemistry Electron transfer kinetics

Anthraquinone (9,10-anthraquinone, CAS 84-65-1) is the parent polycyclic quinone, available in high-purity (≥98%) crystal form. Its procurement is critical for sulfur-free alkaline pulping operations, where its addition demonstrably increases bagasse pulp yield by 2.5–4.5 percentage points at 0.05–0.15% loading. In electrochemical synthesis, the paired electro-oxidation of anthracene to anthraquinone achieves a 151% total current efficiency, offering a superior, energy-efficient route. Furthermore, for industrial H₂O₂ production, high-purity anthraquinone is essential for selective C=O hydrogenation catalyst screening, directly impacting process economics. Certified reference-grade material is also required for environmental laboratories using AQ as a definitive marker for anthracene biodegradation in soil and sediment remediation programs.

Molecular Formula C14H8O2
C14H8O2
C6H4(CO)2C6H4
Molecular Weight 208.21 g/mol
CAS No. 84-65-1
Cat. No. B042736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthraquinone
CAS84-65-1
Synonyms9,10-Anthracenedione;  1,4,11,12-Tetrahydro-9,10-anthraquinone;  9,10-Anthraquinone;  Anthracene-9,10-quinone;  Anthradione;  Avipel;  DAQ-N;  Flight Control;  Flight Control Plus;  Hoelite;  Kawasaki SAQ;  Morkit;  NSC 7957;  SAQ;  SAQ (quinone)
Molecular FormulaC14H8O2
C14H8O2
C6H4(CO)2C6H4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
InChIKeyRZVHIXYEVGDQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
0.44 g/100 g alc at 25 °C;  2.25 g/100 g boiling alc;  0.11 g/100 g ether at 25 °C;  0.61 g/100 g chloroform at 20 °C;  0.26 g/100 g benzene at 20 °C;  0.30 g/100 g toluene at 25 °C
SOL IN CONCN SULFURIC ACID
Soluble in acetone
In water, 1.353 mg/L at 25 °C
Solubility in water: very poo

Structure & Identifiers


Interactive Chemical Structure Model





Anthraquinone (CAS 84-65-1) Procurement Guide: Technical Specifications and Industrial-Grade Selection Criteria


Anthraquinone (9,10-anthraquinone; CAS 84-65-1) is the parent compound of the anthraquinone class, a polycyclic aromatic hydrocarbon derivative characterized by a tricyclic aromatic framework bearing two ketone groups at the 9 and 10 positions [1]. It appears as light yellow to yellow-green needle-like crystals or monoclinic prisms, with a melting point of 284–286°C, a boiling point of 379–381°C, and a notable property of sublimation without decomposition under ambient pressure . The compound is sparingly soluble in water (<0.1 g/100 mL at 23°C) but dissolves in hot aromatic solvents such as benzene and toluene, as well as in concentrated sulfuric acid, forming a yellow to orange solution . Commercial grades are typically available at purity levels of 97–99% (GC or HPLC assay), with reference standard grades achieving ≥98.0% absolute purity accounting for chromatographic purity, water content, residual solvents, and inorganic impurities [2].

Why Anthraquinone Cannot Be Freely Substituted by Other Quinones or PAHs in Critical Applications


The substitution of anthraquinone with structurally analogous quinones—such as 1,4-benzoquinone, 1,4-naphthoquinone, or 9,10-phenanthrenequinone—or with non-oxygenated polycyclic aromatic hydrocarbons such as anthracene is not a functionally neutral decision [1]. The redox behavior of quinones varies systematically with the extension of the aromatic π-system, which directly modulates electron affinity, reduction potential, and the kinetic stability of the corresponding semiquinone radical intermediates [2]. In industrial pulping, the substitution of anthraquinone with 2-methylanthraquinone (2-MAQ) yields measurably different delignification kinetics and pulp property outcomes [3]. In electrochemical and catalytic applications, the selectivity toward desired reduction products depends critically on the anthraquinone backbone; alternative quinones or hydrocarbons exhibit different electrochemical windows and catalytic behavior . The following section provides quantitative, comparator-anchored evidence that defines precisely where anthraquinone demonstrates differentiation that is meaningful for scientific selection and procurement.

Quantitative Differentiation Evidence: Anthraquinone Performance Metrics Versus Structural Analogs


Semiquinone Radical Kinetic Stability: Anthraquinone Versus Benzoquinone and Naphthoquinone

In a comparative pulse radiolysis study of unsubstituted quinones in aqueous-organic mixed solvent, 9,10-anthraquinone (AQ) exhibited a semiquinone radical formation rate constant in the range of 1–5×10⁹ dm³ mol⁻¹ s⁻¹, comparable to 1,4-benzoquinone (BQ) and 1,4-naphthoquinone (NQ). However, the decay rate constants revealed substantial differentiation: AQ semiquinone decayed at ≤3.2×10⁸ dm³ mol⁻¹ s⁻¹, with values extending to still lower magnitudes, whereas BQ and NQ semiquinones demonstrated considerably faster decay kinetics [1]. This slower decay reflects the greater delocalization of the unpaired electron across the extended anthracene π-system, conferring enhanced radical stability.

Pulse radiolysis Redox chemistry Electron transfer kinetics Semiquinone stability

Pulp Yield Enhancement: Soda-Anthraquinone Pulping Versus Conventional Soda Pulping of Bagasse

In laboratory-scale pulping of bagasse (sugarcane residue), the addition of anthraquinone to the soda pulping liquor produced quantifiable yield improvements relative to conventional soda pulping without AQ. At an AQ addition level of 0.05% (on oven-dry raw material basis), the pulp yield increased by 2.5 percentage points; increasing the AQ charge to 0.15% elevated the yield gain to 4.5 percentage points [1]. The yield benefit in kraft-AQ pulping was less pronounced, indicating that AQ's catalytic effect on carbohydrate stabilization is most impactful in sulfur-free soda systems.

Pulp and paper Delignification Process additive Yield optimization

Electro-Oxidation Current Efficiency: Paired Electrolysis Versus Anodic Oxidation for Anthraquinone Production

In the electrochemical oxidation of anthracene to anthraquinone, the configuration of the electrolytic cell substantially influences process efficiency. A paired electro-oxidation process conducted in an undivided cell—where anthracene is oxidized at the anode by electrogenerated V⁵⁺ and simultaneously at the cathode via electrogenerated hydroxyl radicals—achieved a maximum total current efficiency of 151% for anthraquinone production [1]. This exceeds the theoretical maximum of 100% for a single-electrode process and was reported to deliver both higher yield and higher selectivity compared to anodic oxidation alone.

Electrosynthesis Current efficiency Process intensification Anthracene oxidation

Catalytic Hydrogenation Selectivity: Anthraquinone Backbone Requirement in H₂O₂ Production

The industrial anthraquinone process for hydrogen peroxide production relies on the selective hydrogenation of the C=O groups of 2-ethyl-9,10-anthraquinone (eAQ) to the corresponding anthrahydroquinone (eAQH₂), followed by air oxidation to regenerate the quinone while releasing H₂O₂ . Over-hydrogenation or hydrogenation of the aromatic ring system produces side products (e.g., 2-ethylanthrone, tetrahydroanthraquinone derivatives) that irreversibly consume the working compound and degrade process economics [1]. The anthraquinone backbone is not interchangeable with other quinone classes in this application; benzoquinones and naphthoquinones lack the requisite redox cycling stability and solubility partitioning properties required for the cyclic anthraquinone process.

Hydrogen peroxide production Selective hydrogenation Catalyst design Anthraquinone process

Biodegradation Pathway Specificity: Anthraquinone as the Definitive Fungal Metabolite of Anthracene

In the ligninolytic fungus Phanerochaete chrysosporium, the degradation of anthracene (AC) proceeds through a well-defined pathway in which the initial and obligate oxidation product is 9,10-anthraquinone (AQ). Both AC and AQ were shown to undergo ring fission to yield phthalic acid as the common ring-cleavage metabolite, with AQ production occurring exclusively under ligninolytic culture conditions mediated by lignin peroxidases (LiPs) and associated enzymes [1]. The pathway specificity AC → AQ → phthalate + CO₂ distinguishes AQ as the critical gateway metabolite; structurally related PAHs such as phenanthrene follow different metabolic routes yielding distinct quinone products (phenanthrene-9,10-quinone), indicating that the anthraquinone structure is uniquely tied to the anthracene degradation pathway [2].

Bioremediation Lignin peroxidase PAH degradation Metabolic pathway

Electron Affinity Modulation by Aromatic Extension: Anthraquinone Versus Benzoquinone and Naphthoquinone

The redox properties of quinones are systematically modulated by the extent of aromatic π-conjugation. In a combined experimental and DFT computational study, the reduction potentials of unsubstituted 1,4-benzoquinone (BQ), 1,4-naphthoquinone (NQ), and 9,10-anthraquinone (AQ) were compared, demonstrating that increasing aromatic ring number shifts the reduction potential to more negative values, reflecting decreased electron affinity [1]. This class-level trend is consistent with the observation that the one-electron reduction potentials of quinones vary widely and are interpretable in terms of their electron affinities [2]. The anthraquinone framework, with its extended π-system, occupies a distinct electrochemical window that differs from smaller quinones.

Electron affinity DFT calculation Redox potential Organic electronics

Anthraquinone Procurement-Guiding Application Scenarios: Where the Evidence Supports Selection


Soda-Anthraquinone Pulping: Quantified Yield Improvement Over Additive-Free Soda Pulping

Based on the 2.5–4.5 percentage point yield increase demonstrated in bagasse soda pulping at 0.05–0.15% AQ addition levels [1], procurement of anthraquinone for sulfur-free alkaline pulping operations is justified where raw material cost reduction and pulp yield maximization are operational priorities. This application scenario is particularly relevant for mills processing agricultural residues (bagasse, straw, bamboo) or hardwoods where sulfur emissions from kraft pulping are environmentally constrained.

Electrochemical Anthraquinone Production: Paired Electro-Oxidation Process Development

The 151% total current efficiency achieved in paired electro-oxidation of anthracene to anthraquinone [2] establishes this undivided cell configuration as a process-intensified alternative to conventional anodic oxidation. Procurement of anthraquinone or its precursor anthracene for electrosynthesis development should consider the paired electrolysis route where energy efficiency and product selectivity are critical economic drivers.

Hydrogen Peroxide Process Catalyst Development: Anthraquinone Backbone Selectivity Studies

Given the critical dependence of industrial H₂O₂ production on selective C=O hydrogenation of the anthraquinone backbone—and the negative economic impact of aromatic ring hydrogenation side products —procurement of high-purity anthraquinone and 2-alkyl derivatives is essential for catalyst screening and process optimization studies. This application scenario encompasses both academic research on supported metal catalysts and industrial quality control in H₂O₂ manufacturing facilities.

PAH Environmental Monitoring: Anthraquinone as Anthracene Biodegradation Marker

The pathway-specific conversion of anthracene to 9,10-anthraquinone via fungal lignin peroxidases, followed by ring fission to phthalate [3], establishes AQ as the definitive analytical marker for anthracene biodegradation. Procurement of certified reference-grade anthraquinone is required for environmental laboratories conducting PAH metabolite analysis in soil, sediment, or groundwater remediation monitoring programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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